3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide
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Overview
Description
3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide is a complex organic compound characterized by its unique structure, which includes cyclopropylmethoxy groups and a dichloropyridinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of Cyclopropylmethoxy Intermediates: This step involves the reaction of cyclopropylmethanol with appropriate reagents to form cyclopropylmethoxy intermediates.
Coupling with Dichloropyridine: The cyclopropylmethoxy intermediates are then coupled with 3,5-dichloropyridine under specific conditions, often using a coupling agent such as a palladium catalyst.
Final Benzamide Formation: The final step involves the formation of the benzamide structure through an amide coupling reaction, typically using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of large-scale reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloropyridinyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxy-N-(3,5-dichloropyridin-4-yl)benzamide: Similar structure but with methoxy groups instead of cyclopropylmethoxy groups.
3,4-Bis(ethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide: Similar structure but with ethoxy groups instead of cyclopropylmethoxy groups.
Uniqueness
The uniqueness of 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide lies in its cyclopropylmethoxy groups, which can impart distinct chemical and biological properties compared to similar compounds. These groups may influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
IUPAC Name |
3,4-bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O3/c21-15-8-23-9-16(22)19(15)24-20(25)14-5-6-17(26-10-12-1-2-12)18(7-14)27-11-13-3-4-13/h5-9,12-13H,1-4,10-11H2,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDXYEVCMGROIA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)C(=O)NC3=C(C=NC=C3Cl)Cl)OCC4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747612 |
Source
|
Record name | 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-24-6 |
Source
|
Record name | 3,4-Bis(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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